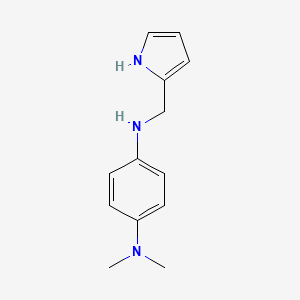

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine

Description

1-N,1-N-Dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a dimethyl group at the N1 position and a pyrrol-2-ylmethyl moiety at the N4 position.

Properties

IUPAC Name |

4-N,4-N-dimethyl-1-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16(2)13-7-5-11(6-8-13)15-10-12-4-3-9-14-12/h3-9,14-15H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFVLCZDUGERKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NCC2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives. The process can be summarized in the following steps:

Formation of the Pyrrole Moiety: 2,5-dimethylpyrrole is synthesized through the reaction of 2,5-hexanedione with ammonia.

Coupling Reaction: The pyrrole moiety is then coupled with a benzaldehyde derivative under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C13H17N3

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a dimethylamino group and a pyrrole moiety, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine has shown promise in medicinal applications due to its potential biological activity. It can act as a scaffold for the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrrole structure can enhance cytotoxic effects against specific cancer cell lines. The compound's ability to interact with cellular pathways makes it a candidate for further exploration in cancer therapy.

Case Study: Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential lead for developing new antibiotics.

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science, particularly in the synthesis of advanced materials.

Case Study: Conductive Polymers

This compound has been explored as a dopant in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors.

Research Tool

In addition to its applications in medicine and materials science, this compound serves as a valuable research tool in chemical biology.

Case Study: Probing Biological Mechanisms

Researchers have utilized this compound to study various biological mechanisms. Its ability to modulate protein interactions makes it useful for elucidating signaling pathways and cellular functions.

Mechanism of Action

The mechanism of action of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions at the active site, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Pic-stilbene (pyridine substituent) exhibits strong acetylcholinesterase (AChE) inhibition and metal chelation, critical for AD therapeutics . The target compound’s pyrrole group may offer similar π-π interactions but with altered metal-binding affinity due to the pyrrole’s electron-rich nature.

Electronic and Steric Influences :

- Electron-withdrawing groups (e.g., nitro in ) reduce amine basicity, affecting solubility and interaction with biological targets.

- Bulky substituents (e.g., pyrimidine in ) may hinder binding to enzyme active sites but enhance selectivity for larger targets.

Synthetic Strategies: Analogs like Pic-stilbene and SI83 are synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination, respectively .

Biological Activity

1-N,1-N-Dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine, also known by its CAS number 1250358-58-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3, with a molecular weight of 215.29 g/mol. The compound features a dimethylamino group and a pyrrole moiety, which are significant in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1250358-58-7 |

| Purity | ≥ 95% |

Antiproliferative Effects

Emerging studies have indicated that compounds related to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, research on related structures has demonstrated significant inhibition of cell proliferation in pancreatic cancer cells (MIA PaCa-2) through modulation of the mTORC1 signaling pathway and autophagy processes . This suggests that the compound may have similar effects due to structural similarities.

The biological activity of this compound may be attributed to several mechanisms:

- mTORC1 Inhibition : Like other compounds in its class, it may disrupt the mTORC1 pathway, which is crucial for cell growth and metabolism. Inhibition of this pathway can lead to reduced cancer cell proliferation and increased autophagic flux under nutrient-deprived conditions .

- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the structure allows for potential interactions with biological macromolecules, influencing their activity and stability .

- Supramolecular Interactions : The ability to form supramolecular structures can enhance the bioavailability and efficacy of the compound in biological systems .

Study on Antiproliferative Activity

A study focusing on related compounds demonstrated that certain derivatives showed submicromolar antiproliferative activity against cancer cells. These findings were attributed to their ability to modulate autophagy and inhibit mTORC1 reactivation during nutrient refeeding . Such insights underscore the potential therapeutic applications of this compound in oncology.

Structural Analysis

Crystal structure analysis has revealed that compounds with similar structures exhibit planar conformations conducive to effective interaction with target proteins . This structural feature is critical for understanding how this compound may behave in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.